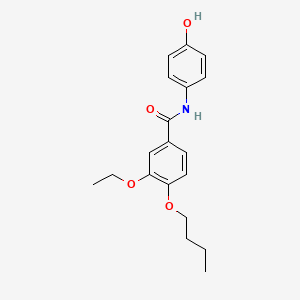![molecular formula C14H16ClNO3S B7540864 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Wirkmechanismus
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid acts as a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily located in the prefrontal cortex, a brain region that is involved in cognitive and emotional processing. By blocking the activity of the dopamine D4 receptor, 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid can modulate the activity of the prefrontal cortex and improve cognitive and emotional functioning.
Biochemical and physiological effects:
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it can modulate the activity of the prefrontal cortex, as well as other brain regions that are involved in reward processing and addiction. It can also affect the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive and emotional functioning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent and selective dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, as well as its potential side effects and safety profile.
Synthesemethoden
The synthesis of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid involves the reaction of 2-chlorobenzyl mercaptan with 1-(2,3-epoxypropyl)piperidine in the presence of a base, followed by the acylation of the resulting intermediate with 3-bromo-2-oxopiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has shown promising results in the treatment of schizophrenia, a chronic and debilitating mental illness characterized by positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-5-1-2-6-12(11)20-9-13(17)16-7-3-4-10(8-16)14(18)19/h1-2,5-6,10H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYTXDFQLFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)